molecular formula C12H24N4 B11731704 [2-(dimethylamino)ethyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(dimethylamino)ethyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11731704
M. Wt: 224.35 g/mol
InChI Key: XVYUKIRVJISYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in medicinal chemistry or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-10(2)16-9-12(11(3)14-16)8-13-6-7-15(4)5/h9-10,13H,6-8H2,1-5H3

InChI Key

XVYUKIRVJISYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCN(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.